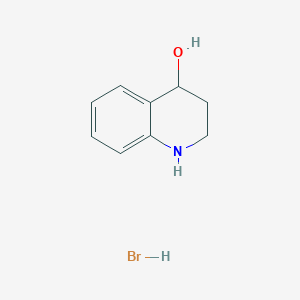
2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one is a heterocyclic compound that contains both a quinazolinone and a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate nitriles or carboxylic acids.
Coupling of the Two Moieties: The final step involves coupling the triazole and quinazolinone moieties through an amination reaction, typically using reagents such as phosphorus oxychloride or other activating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. It has shown promising activity against various pathogens and cancer cell lines.
Biological Studies: Researchers investigate its mechanism of action, including its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound is used as a tool to study biological processes and pathways, particularly those involving triazole and quinazolinone derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole moiety can bind to metal ions or active sites of enzymes, while the quinazolinone core can interact with nucleic acids or proteins. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinazolin-4(1H)-one: Lacks the triazole moiety but shares the quinazolinone core.
1H-1,2,4-Triazol-3-amine: Contains the triazole ring but lacks the quinazolinone core.
Quinazolin-4(1H)-one Derivatives: Various derivatives with different substituents on the quinazolinone core.
Uniqueness
2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one is unique due to the combination of the triazole and quinazolinone moieties, which confer distinct biological activities and chemical reactivity
Properties
CAS No. |
61741-45-5 |
|---|---|
Molecular Formula |
C10H8N6O |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylamino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H8N6O/c17-8-6-3-1-2-4-7(6)13-10(14-8)15-9-11-5-12-16-9/h1-5H,(H3,11,12,13,14,15,16,17) |
InChI Key |
DTOJEYLIXJAXNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylindeno[1,2-b]indol-10(5H)-one](/img/structure/B11877622.png)



![6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877650.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877661.png)



![7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B11877672.png)

![6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B11877680.png)

